molecular formula C18H12FN3O2S B11457962 N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

Cat. No.: B11457962
M. Wt: 353.4 g/mol
InChI Key: DWAAGVOQWOGFFD-UHFFFAOYSA-N
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Description

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by cyclization and fluorination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential antimicrobial and anticancer properties, showing promising activity against various pathogens and cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
  • N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide

Uniqueness

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C18H12FN3O2S/c1-10-4-2-3-5-12(10)16(23)21-13-9-20-18-22(17(13)24)14-7-6-11(19)8-15(14)25-18/h2-9H,1H3,(H,21,23)

InChI Key

DWAAGVOQWOGFFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F

Origin of Product

United States

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